2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
928319-37-3 |
|---|---|
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H8ClN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H |
InChI Key |
XMKDGQKMYZJLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Chlorophenyl Imidazo 1,2 a Pyrazine and Its Analogues
Classical Synthetic Approaches to the Imidazo[1,2-A]pyrazine (B1224502) Ring System
Traditional methods for constructing the imidazo[1,2-a]pyrazine ring system have been foundational in heterocyclic chemistry. These approaches typically involve condensation and cyclization strategies that have been refined over decades.
The most traditional and widely employed method for synthesizing the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine (B29847) and an α-halocarbonyl compound, often an α-bromoketone. acs.orgresearchgate.net This reaction, a variation of the Tschitschibabin reaction, typically proceeds by nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
For the specific synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrazine, the reaction would involve the condensation of 2-aminopyrazine with 2-bromo-1-(4-chlorophenyl)ethanone. The reaction can be carried out under various conditions, often with heating in a suitable solvent like ethanol (B145695) or under basic conditions to facilitate the final elimination step. researchgate.net
Table 1: Representative Conditions for Condensation of 2-Aminopyrazines with α-Haloketones
| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | α-Bromoacetophenone | Toluene, 60°C, 20 min | 50% | researchgate.net |
| 2-Aminopyridine | α-Bromoacetophenone | THF, 60°C, 20 min | 65% | researchgate.net |
| 2-Aminopyridine | α-Bromoacetophenone | None, 60°C, 20 min | 91% | researchgate.net |
This interactive table summarizes various reaction conditions. Sort by clicking headers.
Beyond the direct condensation approach, other ring closure strategies have been developed that utilize pre-functionalized pyrazine (B50134) intermediates. researchgate.net These methods offer alternative pathways to the imidazo[1,2-a]pyrazine core. One such strategy involves the cyclization of 2-aminopyrimidine (B69317) with bromopyruvic ester, which leads to the formation of an imidazo[1,2-a]pyrimidine (B1208166), a closely related analogue. researchgate.net Similar strategies can be applied to pyrazine precursors.
Another approach involves the ring transformation of other heterocyclic systems. For example, mesoionic 1,3-oxazolium-5-olates can undergo ring transformation reactions to afford 2(1H)-pyrazinones, which can serve as precursors or analogues. nih.gov These methods showcase the versatility of heterocyclic chemistry in constructing complex fused systems through rearrangement and cyclization of carefully designed intermediates. In some cases, ring-opening reactions of related fused systems, like imidazo[1,2-a]pyridines, can be used to generate intermediates that could potentially be recyclized to form different heterocyclic cores. researchgate.net
The demand for structurally diverse compound libraries has driven the development of methods for synthesizing poly-substituted imidazo[1,2-a]pyrazines. Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot.
One notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component condensation involving a 2-aminoazine, an aldehyde, and an isocyanide. nih.govmdpi.com This reaction can be used to synthesize a wide array of 3-aminoimidazo[1,2-a]pyrazine derivatives. nih.gov For instance, the reaction of 2-aminopyrazine, an aryl aldehyde, and an isocyanide, often catalyzed by an acid like scandium triflate, provides direct access to 3-substituted imidazo[1,2-a]pyrazines. nih.gov
Furthermore, iodine-catalyzed three-component condensations of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide at room temperature have been shown to produce highly functionalized imidazo[1,2-a]pyrazines in good yields. nih.gov This method is advantageous due to its mild conditions and the low cost of the catalyst. nih.gov Late-stage functionalization of the imidazo[1,2-a]pyridine (B132010) scaffold has also been demonstrated, allowing for the introduction of various substituents at specific positions, a strategy that is also applicable to the pyrazine core. nih.govmdpi.com
Table 2: Examples of Multicomponent Reactions for Substituted Imidazo[1,2-a]pyrazines
| Reaction Type | Components | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Fluorous MCR | Fluorous benzaldehyde, 2-aminopyrazine, isonitrile | Sc(OTf)₃ | Generates 3-aminoimidazo[1,2-a]pyrazine library | nih.gov |
| Iodine-Catalyzed MCR | Aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanide | Iodine | Room temperature synthesis, good yields | nih.gov |
This interactive table highlights different multicomponent strategies. Sort by clicking headers.
Contemporary and Environmentally Conscious Synthetic Techniques
Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to the adoption of techniques like microwave-assisted synthesis and catalyst-free reactions.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the synthesis of imidazo[1,2-a]pyrazines, microwave assistance dramatically reduces reaction times from hours to mere minutes. acs.org This technique often leads to higher yields and purer products compared to conventional heating methods. acs.orgacs.org
Protocols have been developed for the microwave-assisted condensation of 2-aminopyrazines with α-haloketones, often in green solvents like water-isopropanol mixtures. acs.orgacs.org For example, a mixture of a substituted 2-aminopyrazine and a phenacyl bromide in H₂O-IPA can be irradiated with microwaves to afford the corresponding imidazo[1,2-a]pyrazine in excellent yield within minutes. acs.org Microwave energy has also been successfully applied to multicomponent reactions, such as the GBBR, to rapidly generate libraries of imidazo[1,2-a]pyrazine analogues. nih.govmdpi.com
In line with the principles of green chemistry, there is a growing interest in developing catalyst-free synthetic methods. nih.gov Several protocols for the synthesis of imidazo[1,2-a]pyrazines have been reported that proceed efficiently without the need for a metal or acid catalyst. acs.orgresearchgate.netacs.org
An expeditious catalyst-free heteroannulation reaction has been developed where various 2-aminopyrazines undergo annulation with α-bromoketones under microwave irradiation in a green H₂O-IPA solvent system. acs.orgacs.org This method offers excellent yields and a broad substrate scope. acs.org Another approach involves the neat reaction of 2-aminopyridines with α-haloketones under solvent-free conditions, simply by heating the reactants together, which affords the products in high yields. researchgate.net This solvent-free approach is particularly attractive from an environmental and economic standpoint. researchgate.net More recently, catalyst-free annulative functionalization approaches have been devised for creating novel hybrid structures, such as imidazole-pyrrolo[1,2-a]pyrazines, from readily available starting materials. nih.govresearchgate.net
Regioselective Functionalization of the Imidazo[1,2-A]pyrazine Scaffold
The precise introduction of functional groups at specific positions of the imidazo[1,2-a]pyrazine ring system is critical for modulating the biological activity of its derivatives. Recent research has focused on the use of organometallic intermediates to control the regioselectivity of functionalization reactions. rsc.orgresearchgate.netrsc.org
Calculations of pKa values and N-basicities have guided the development of organometallic reactions for the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. rsc.orgresearchgate.netnih.gov For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl allows for the selective introduction of substituents. rsc.orgresearchgate.net
Treatment of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl in THF at -60°C leads to a selective magnesiation at the C3 position. researchgate.netrsc.org The resulting magnesium intermediate can then be quenched with various electrophiles to yield 3,6-disubstituted imidazo[1,2-a]pyrazines. researchgate.net In contrast, using TMP₂Zn·2MgCl₂·2LiCl as the base in THF at -20°C results in a complete switch of regioselectivity, affording a diheteroarylzinc intermediate that, upon reaction with electrophiles, produces 5,6-disubstituted imidazo[1,2-a]pyrazines. researchgate.netrsc.org
Further functionalization is also achievable. A second zincation of a 3,6-disubstituted imidazo[1,2-a]pyrazine, such as imidazo[1,2-a]pyrazine-3-carbonitrile, using TMP₂Zn·2MgCl₂·2LiCl can provide a diheteroarylzinc intermediate, which upon quenching with electrophiles, yields trisubstituted imidazo[1,2-a]pyrazines. rsc.org Additionally, nucleophilic additions at the C8 position and selective Negishi cross-couplings have expanded the toolkit for decorating this heterocyclic system. rsc.orgresearchgate.net
Table 1: Regioselective Functionalization of 6-chloroimidazo[1,2-a]pyrazine
| Base | Position of Functionalization | Electrophile | Product | Yield (%) |
|---|---|---|---|---|
| TMPMgCl·LiCl | C3 | I₂ | 3-iodo-6-chloroimidazo[1,2-a]pyrazine | 78 |
| TMPMgCl·LiCl | C3 | Allyl bromide | 3-allyl-6-chloroimidazo[1,2-a]pyrazine | 56 |
| TMPMgCl·LiCl | C3 | Benzoyl chloride | (6-chloroimidazo[1,2-a]pyrazin-3-yl)(phenyl)methanone | 56 |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | I₂ | 5-iodo-6-chloroimidazo[1,2-a]pyrazine | 85 |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | Allyl bromide | 5-allyl-6-chloroimidazo[1,2-a]pyrazine | 55 |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | 4-Iodoanisole | 5-(4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyrazine | 72 |
Construction of Hybrid and Fused Imidazo[1,2-A]pyrazine Architectures
The development of novel molecular frameworks by constructing hybrid and fused ring systems based on the imidazo[1,2-a]pyrazine scaffold has opened new avenues for drug discovery. These complex architectures can lead to compounds with unique three-dimensional shapes and improved pharmacological properties.
An efficient, catalyst-free annulative functionalization approach has been developed for the synthesis of a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structure. elsevierpure.comnih.gov This method involves the reaction of a β-enaminone with propargylamine. The reaction proceeds through a regioselective conjugate substitution followed by a domino cycloisomerization process, which constructs both the pyrazine and imidazole (B134444) rings through the successive formation of three C-N bonds to yield the target tricyclic skeleton. elsevierpure.com
In the pursuit of potent and selective modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), hybrid molecules have been synthesized by merging structural elements from different lead compounds. nih.gov For example, replacing a substituted pyrazole (B372694) in one lead compound with a phenol (B47542) from another led to a hybrid imidazopyrazine analog with significantly increased potency. nih.gov The synthesis of these hybrid structures often begins with the condensation of a substituted 2-aminopyrazine with an α-haloketone, followed by further modifications such as bromination to create key intermediates for subsequent diversification. nih.gov
Mechanistic Elucidation of Biological Actions
Identification and Characterization of Molecular Targets (e.g., Enzymes, Receptors, Protein Complexes)
The imidazo[1,2-a]pyrazine (B1224502) core is a versatile scaffold known to interact with several critical molecular targets, primarily within the enzyme and receptor families. Derivatives have been identified as potent inhibitors of protein kinases and modulators of G-protein signaling.
Key molecular targets identified for the imidazo-fused heterocyclic class include:
Phosphoinositide 3-Kinases (PI3Ks) and mTOR: A significant body of research has focused on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives as inhibitors of the PI3K-Akt-mTOR pathway, which is frequently overactive in human cancers. nih.govdrugbank.comacs.org
PIM Kinases: The related imidazo[1,2-b]pyridazine (B131497) scaffold has been shown to specifically interact with and inhibit PIM kinases, which are implicated in hematopoietic malignancies. bohrium.com
Gαq/11 Proteins: Derivatives of imidazopiperazine, a related structure, have been optimized as direct inhibitors of the Gαq/11 class of G-proteins. nih.gov These G-proteins are oncogenic drivers in the majority of uveal melanoma cases. researchgate.net
Insights into Signaling Pathway Modulation
The interaction of imidazo[1,2-a]pyrazine derivatives with their molecular targets leads to the modulation of crucial intracellular signaling pathways that govern cell growth, proliferation, and survival.
The PI3K/Akt/mTOR signaling cascade is a primary target for this class of compounds. Research has demonstrated that imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives can act as potent dual inhibitors of PI3K and mTOR. nih.govacs.org
For instance, a study involving a function-oriented synthesis of imidazo[1,2-a]pyrazines identified compound 42 as a highly effective dual PI3Kα/mTOR inhibitor. nih.govdrugbank.com This compound demonstrated superior inhibitory activity compared to previously reported molecules in its class. nih.gov The inhibition of this pathway is critical as it is a central regulator of cell metabolism, growth, and proliferation. nih.gov The disruption of this cascade by imidazo-fused compounds underlines their therapeutic potential in oncology. nih.gov
Table 1: Inhibitory Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 42 | PI3Kα | 0.06 | nih.govdrugbank.com |
| mTOR | 3.12 | nih.govdrugbank.com | |
| Compound 15a | PI3Kα | - | nih.gov |
| mTOR | - | nih.gov |
Note: IC₅₀ values for compound 15a were not specified but were indicated to be less potent than compound 42.
Research into uveal melanoma has spurred the development of molecules that can directly inhibit the constitutively active Gαq and Gα11 proteins, which drive this cancer. While the natural products FR900359 and YM-254890 were initial leads, their complexity led to the exploration of simpler synthetic molecules. nih.govresearchgate.net This research led to the development of imidazopiperazine derivatives, such as GQ262 , which effectively block Gαq/11 signaling. nih.gov These inhibitors are thought to permit the exit of GDP from the G-protein but prevent the entry of GTP, thereby silencing the signaling pathway. nih.gov This mechanism prevents the downstream activation of pathways that lead to cell proliferation and migration in uveal melanoma. nih.gov
While specific data on 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine is unavailable, the broader class of imidazo[1,2-a]pyrazines has been investigated for its role in modulating the interaction between transmembrane AMPA receptor regulatory proteins (TARPs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). These interactions are crucial for synaptic plasticity and transmission. Certain derivatives have been identified as selective negative modulators, suggesting they can disrupt the protein-protein interaction between specific TARP subunits (like γ-8) and the AMPAR, thereby influencing receptor pharmacology and function.
Molecular Mechanisms of Cellular Process Regulation (e.g., Cell Cycle Arrest, Apoptosis)
The inhibition of key signaling pathways by imidazo-fused heterocycles translates into the regulation of fundamental cellular processes like the cell cycle and apoptosis (programmed cell death).
Studies on imidazo[1,2-a]pyridine derivatives that inhibit the PI3K/Akt/mTOR pathway demonstrate a clear link to anticancer effects. Inhibition of this pathway by compounds from this class has been shown to induce cell cycle arrest and trigger apoptosis in cancer cells. nih.gov The mechanism involves the modulation of key apoptotic regulatory proteins. For example, treatment with these compounds can lead to an increase in the levels of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL2. This shift in balance disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic program. nih.gov
Enzymatic Inhibition Modalities (e.g., Competitive ATP Inhibition)
The primary mode of enzymatic inhibition for many imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine kinase inhibitors is competitive inhibition with adenosine (B11128) triphosphate (ATP). Due to their structural similarities to the purine (B94841) core of adenine (B156593) (a key component of ATP), these compounds can fit into the ATP-binding pocket of kinases like PI3K. nih.gov By occupying this site, they prevent ATP from binding, thereby blocking the phosphotransferase activity of the enzyme and halting the downstream signaling cascade.
While competitive ATP inhibition is a common mechanism, other modalities exist. For example, some advanced PI3K inhibitors have been developed that exhibit a mixed inhibitory mechanism, involving both non-competitive inhibition with respect to ATP and competitive inhibition with the substrate. nih.gov
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazine Derivatives
Systematic Modification of Substituents on the Imidazo[1,2-A]pyrazine (B1224502) Core
Systematic modifications at various positions of the imidazo[1,2-a]pyrazine ring—namely C2, C3, C6, and C8—have been crucial in elucidating SAR and optimizing compounds for specific biological activities.
The substitution at the C2-position is a common starting point. While the 2-phenyl group is prevalent, variations on this aryl ring significantly impact activity. For instance, in the context of ligands for detecting beta-amyloid plaques, a 2-(4'-dimethylaminophenyl) group was found to be highly effective. nih.gov
Modifications at the C3-position are also critical. In studies targeting Aurora kinases, the introduction of a chloro group at C3 was a key feature of potent inhibitors. nih.gov Research on anticancer agents showed that introducing various amine groups at the C3 position of the imidazo[1,2-a]pyrazine skeleton led to derivatives with significant activity against several cancer cell lines. nih.govrsc.org
The C6-position often accommodates aryl groups. For Aurora-A kinase inhibitors, a 6-(pyridin-3-yl) group was incorporated into the design of selective compounds. nih.gov For ligands targeting benzodiazepine (B76468) receptors, substitutions at the C6 and/or C8 positions were pivotal in determining selectivity between central (CBR) and peripheral (PBR) receptors. nih.gov
The C8-position has been extensively explored to modulate potency and physicochemical properties. In the development of negative modulators of AMPA receptors associated with TARP γ-8, fixing a preferred group at C-3 and then optimizing the C-8 position with various substituted cyclic amines, such as 4-fluoropiperidine (B2509456), led to subnanomolar compounds. nih.gov Similarly, for Aurora kinase inhibitors, amination at the C8 position was found to improve activity.
The following table summarizes the impact of systematic modifications on the biological activity of imidazo[1,2-a]pyrazine derivatives.
| Position Modified | Substituent | Target/Activity | Observation | Reference(s) |
| C2 | 4'-dimethylaminophenyl | Beta-amyloid plaques | High binding affinity. | nih.gov |
| C3 | Chloro | Aurora-A kinase | Essential for potent inhibition. | nih.gov |
| C3 | Various amines | Anticancer | Significant activity against cancer cell lines. | nih.govrsc.org |
| C6 | Pyridin-3-yl | Aurora-A kinase | Contributed to selectivity. | nih.gov |
| C8 | 4-fluoropiperidine | AMPAR/TARP γ-8 | Dramatically improved potency to subnanomolar levels. | nih.gov |
| C8 | Amination | Antioxidant | Improves antioxidant activity. |
Positional Effects of Functional Groups on Biological Potency and Selectivity
The specific placement of functional groups on the imidazo[1,2-a]pyrazine scaffold or its substituents can dramatically alter biological potency and selectivity. This regioisomeric effect is a cornerstone of rational drug design.
A clear example is seen in the development of ligands for benzodiazepine receptors based on the related 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold. While ester-containing derivatives showed low affinity, N,N-dialkyl acetamide (B32628) derivatives demonstrated high affinity and selectivity that was highly dependent on the substitution pattern at C6 and C8. Specifically, 6-substituted compounds displayed a wide range of selectivity ratios, whereas 6,8-disubstituted compounds were over 1000-fold more selective for the peripheral benzodiazepine receptor (PBR) over the central one (CBR). nih.gov
In another study on AMPAR negative modulators, the position of a hydrogen-bond donor on an aryl ring at the C-3 position was critical. A phenol (B47542) (para-hydroxy) derivative exhibited a pIC₅₀ of 7.9, while its corresponding methoxy (B1213986) ether analog was significantly less potent (pIC₅₀ = 6.3), highlighting the importance of the hydrogen-bond donating hydroxyl group at the para position. nih.gov An aniline (B41778) at the same position was less potent than the phenol, and acylation of the amine completely abolished activity, further underscoring the sensitivity of this position to functional group changes. nih.gov
Rational Design Strategies for Optimizing Pharmacological Profiles
To enhance the therapeutic potential of imidazo[1,2-a]pyrazine-based compounds, medicinal chemists employ various rational design strategies, including scaffold hopping and bioisosteric replacements, to optimize pharmacological profiles.
Scaffold hopping involves replacing a central molecular core with a structurally different one while retaining similar biological activity. This technique is used to discover novel chemical series with improved properties, such as potency, selectivity, or pharmacokinetics.
The imidazo[1,2-a]pyrazine scaffold has been both a source and a destination in scaffold hopping campaigns. For example, in the quest for novel positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, a scaffold hopping exercise was conducted starting from a triazolopyridine series. acs.org Using computational methods based on 3D shape and electrostatic similarity, the imidazo[1,2-a]pyrazin-8-one core was identified as a promising replacement. acs.orgacs.org The resulting prototype, compound 3a , showed encouraging mGlu2 PAM activity (EC₅₀ = 490 nM) and more balanced properties compared to its triazolopyridine counterpart. acs.org This confirmed the value of the imidazopyrazinone as a viable alternative scaffold. acs.org
Bioisosteric replacement is a strategy where one part of a molecule is substituted with a chemically different group that has similar physical or chemical properties, thereby producing a similar biological response. baranlab.org This approach is widely used to fine-tune potency, selectivity, and metabolic stability.
In the optimization of imidazo[1,2-a]pyrazine-based AMPAR modulators, the core itself was subject to bioisosteric replacement. Although potent and brain-penetrant compounds were identified from the imidazo[1,2-a]pyrazine series, they suffered from high in vivo clearance. To mitigate these poor pharmacokinetic properties, an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold was investigated. This core replacement successfully improved microsomal stability and efflux liabilities, leading to the discovery of a more viable clinical candidate. nih.gov
Another example is the development of Aurora kinase inhibitors, where a bioisosteric approach was applied to optimize the 8-position of the imidazo[1,2-a]pyrazine core, leading to the identification of several new potent dual inhibitors of Aurora A and B kinases. nih.gov
The following table highlights examples of bioisosteric replacements used in imidazo[1,2-a]pyrazine derivatives.
| Original Scaffold/Group | Bioisosteric Replacement | Target | Improvement | Reference(s) |
| Imidazo[1,2-a]pyrazine Core | Pyrazolo[1,5-c]pyrimidine Core | AMPAR/TARP γ-8 | Improved microsomal stability and efflux liabilities. | nih.gov |
| Various groups at C8 | Optimized Bioisosteres | Aurora Kinase | Identification of new potent dual A/B inhibitors. | nih.gov |
Correlation Between Structural Features and Specific Target Affinities or Efficacy
Specific structural features of imidazo[1,2-a]pyrazine derivatives are directly correlated with their affinity and efficacy for particular biological targets.
For Aurora Kinase Inhibition , a 3-chloro-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine core structure was identified as a key pharmacophore. nih.gov Co-crystallization of a derivative with Aurora-A revealed specific interactions that guided the design of inhibitors with up to 70-fold selectivity in cell-based assays. nih.govresearchgate.net
In the case of AMPAR/TARP γ-8 Negative Modulators , high potency was linked to having a hydrogen-bond donor within a constrained ring system, such as an oxindole (B195798) or indazole, at the C-3 position. nih.gov At the C-8 position, a 4-fluoropiperidine substituent yielded exceptional potency (IC₅₀ = 100 pM). nih.gov
For mGlu2 Receptor PAMs , the imidazo[1,2-a]pyrazin-8-one core was identified as a key scaffold. acs.org The presence of an alkyl chloroaryl ether substituent, mimicking a feature from a previous chemical series, was found to be beneficial for activity. acs.org
Derivatives designed as Tubulin Polymerization Inhibitors for anticancer activity also showed clear SAR. A series of novel imidazo[1,2-a]pyrazine derivatives displayed potent anti-proliferative activities, with one compound, TB-25 , showing the strongest inhibitory effects against HCT-116 cells (IC₅₀ = 23 nM). Molecular docking suggested that this compound fits well into the colchicine (B1669291) binding site of tubulin. nih.gov
The table below correlates specific structural motifs with their targeted biological activity.
| Structural Feature | Target | Biological Effect | Reference(s) |
| 3-Chloro-6-(pyridin-3-yl) at C8-amine | Aurora-A Kinase | Selective Inhibition | nih.govresearchgate.net |
| C3-oxindole and C8-(4-fluoropiperidine) | AMPAR/TARP γ-8 | Potent Negative Modulation | nih.gov |
| Imidazo[1,2-a]pyrazin-8-one core | mGlu2 Receptor | Positive Allosteric Modulation | acs.org |
| Specific substituted imidazo[1,2-a]pyrazine | Tubulin | Inhibition of Polymerization, Anticancer Activity | nih.gov |
| C6,C8-disubstituted N,N-dialkyl acetamide | Peripheral Benzodiazepine Receptor (PBR) | High Affinity and Selectivity | nih.gov |
Computational Chemistry and Cheminformatics Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the structural basis of a ligand's activity and for guiding the design of more potent and selective inhibitors.
Detailed research findings have shown that imidazo[1,2-a]pyrazine (B1224502) and its analogs are investigated through molecular docking to elucidate their binding modes with various biological targets. For instance, derivatives of the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold have been docked into the active sites of several microbial enzymes to explore their potential as antimicrobial agents. nih.gov In these simulations, the London dG scoring function is often used to estimate the binding affinity, and the interactions are analyzed to understand how the compounds fit within the target's binding pocket. nih.gov
In a study focused on neurodegenerative diseases, a derivative, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (Alpidem), was docked against enzymes associated with Alzheimer's disease. nih.gov The simulations revealed strong binding affinities, suggesting that this class of compounds could be potential inhibitors for these targets. nih.gov Similarly, structure-based design efforts targeting Aurora-A kinase, a protein involved in mitosis and often overexpressed in cancers, utilized the co-crystallization and docking of an imidazo[1,2-a]pyrazine derivative to understand its binding interactions, which facilitated the design of more selective inhibitors. researchgate.net These studies collectively demonstrate the power of molecular docking in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the biological activity of these compounds.
Table 1: Examples of Molecular Docking Studies with Imidazo[1,2-a]pyrazine Derivatives
| Compound Scaffold | Target Protein(s) | PDB ID | Docking Software/Method | Key Findings |
| Imidazo[1,2-a]pyrimidine | Various Microbial Targets | Not Specified | MOE (Molecular Operating Environment) | Identified binding interactions within the active sites of six microbial targets, suggesting antimicrobial potential. nih.gov |
| 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) derivative (Alpidem) | Acetylcholinesterase (AChE) | 4BDT | Not Specified | Strong binding affinity (-9.60 kcal/mol) suggests potential as an inhibitor in Alzheimer's disease. nih.gov |
| 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) derivative (Alpidem) | Monoamine oxidase B (MAO-B) | 2Z5X | Not Specified | Favorable binding energy (-8.00 kcal/mol) indicates potential for neuroprotective activity. nih.gov |
| Imidazo[1,2-a]pyrazine derivative | Aurora-A Kinase | Not Specified | Not Specified | Co-crystallization and docking provided insights into interactions, leading to the design of potent and selective inhibitors. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgyoutube.com These models are used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. wikipedia.org QSAR modeling involves calculating molecular descriptors—numerical values that encode different physicochemical properties of a molecule—and then using statistical methods to build a correlation with the observed biological activity. nih.gov
For scaffolds like imidazo[1,2-a]pyrazine, QSAR studies are instrumental in identifying the key molecular features that govern their activity against specific targets. While a specific QSAR model for 2-(4-chlorophenyl)imidazo[1,2-a]pyrazine itself is not detailed in the provided context, the methodology has been broadly applied to related pyrazine-containing compounds. For example, QSAR models have been developed for Janus kinase 2 (JAK2) inhibitors, where molecular cluster analysis revealed that pyrazine (B50134) scaffolds are associated with nanomolar potency. nih.gov
The development of a robust QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, and building and validating the model using statistical techniques like multiple linear regression or machine learning algorithms. nih.govnih.gov The predictive power of these models is rigorously assessed to ensure they are robust and not the result of a chance correlation. nih.govfrontiersin.org
Table 2: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight, Number of atoms, Number of rings | Describe the basic composition and connectivity of the molecule. |
| Topological | Wiener index, Balaban index | Characterize the topology and branching of the molecular structure. |
| Geometric | Molecular surface area, Molecular volume | Describe the 3D properties of the molecule. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Relate to properties like lipophilicity and polarizability. nih.gov |
| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy | Describe the electronic properties and reactivity of the molecule. |
| Quantum-Chemical | MLFER_S, SpMAD_Dzs | Derived from quantum mechanical calculations, these can describe polarizability, electronegativity, and other complex properties. nih.gov |
Virtual High Throughput Screening (vHTS) for Lead Identification
Virtual High Throughput Screening (vHTS) is a computational method used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. nih.govcreative-biolabs.com This approach significantly reduces the time and cost associated with experimental high-throughput screening (HTS) by prioritizing a smaller, more promising set of compounds for laboratory testing. creative-biolabs.comresearchgate.net vHTS can be either structure-based (using docking) or ligand-based (using pharmacophore models or similarity searches). creative-biolabs.com
The imidazo[1,2-a]pyrazine scaffold has been successfully identified as a promising lead through screening campaigns. In a notable example, an HTS campaign was conducted to find selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8, a target for conditions like epilepsy. nih.gov From this screening, an imidazo[1,2-a]pyrazine compound (referred to as hit 5) emerged as a promising lead due to its potency and selectivity for the γ-8-containing receptors. nih.gov Subsequent optimization of this hit, which included substituting a para-chlorophenyl group at the 2-position, led to the development of even more potent analogs. nih.gov This discovery highlights the effectiveness of HTS and subsequent medicinal chemistry efforts in identifying and optimizing novel lead compounds based on the imidazo[1,2-a]pyrazine core.
Table 3: Example of a High-Throughput Screening Campaign Identifying an Imidazo[1,2-a]pyrazine Hit
| HTS Campaign | Target | Screening Method | Initial Hit | Key Finding |
| Discovery of AMPAR Negative Modulators | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor (AMPAR) with TARP γ-8 | Cell-based assay measuring glutamate-induced Ca2+ flux in HEK-293 cells. nih.gov | Imidazo[1,2-a]pyrazine 5 | Identified as a promising lead with good potency and selectivity for the target receptor. nih.gov |
In Silico Prediction of Pharmacokinetic Parameters (e.g., ADME-related properties relevant for drug design)
In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical component of modern drug design. nih.gov These computational models predict how a drug candidate will behave in the body, allowing researchers to identify and address potential liabilities, such as poor absorption or rapid metabolism, early in the discovery process. researchgate.net
For compounds based on the this compound scaffold, in silico ADME predictions are routinely performed to assess their drug-like properties. nih.govnih.gov Studies on related imidazo[1,2-a]pyrimidine derivatives have included ADME-Tox predictions, which indicated that the most active compounds possessed promising pharmacokinetic safety profiles. nih.gov Similarly, a computational investigation of the derivative Alpidem involved calculating its ADME profile, which determined that the molecule has pharmacologically favorable properties. nih.gov
These predictions are based on various calculated molecular properties and models. For example, parameters like lipophilicity (LogP), aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes are estimated. researchgate.netresearchgate.net A favorable ADME profile is essential for a compound to be considered a viable drug candidate. While some imidazopyrazine leads have shown high in vivo clearance, necessitating further chemical modifications, the ability to predict these properties in silico is invaluable for guiding the optimization process toward compounds with improved pharmacokinetic characteristics. nih.gov
Table 4: Commonly Predicted In Silico ADME Properties
| Parameter | Property Predicted | Relevance for Drug Design |
| Absorption | Caco-2 Permeability | Predicts the ability of a compound to be absorbed through the intestinal wall. researchgate.net |
| Absorption | Human Intestinal Absorption (HIA) | Estimates the percentage of the drug that will be absorbed from the gut into the bloodstream. |
| Distribution | Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its therapeutic effect. |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Crucial for drugs targeting the central nervous system (CNS). |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. Common isoforms include 2D6, 3A4. researchgate.net |
| Excretion | Clearance (CL) | Indicates the rate at which a drug is removed from the body. nih.gov |
| Toxicity | hERG Inhibition | Predicts the risk of cardiac toxicity. |
Future Directions and Therapeutic Potential of 2 4 Chlorophenyl Imidazo 1,2 a Pyrazine and Its Analogues
The imidazo[1,2-a]pyrazine (B1224502) scaffold, a nitrogen-bridged heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities. tsijournals.comrsc.orgacs.org This core is a versatile framework for developing new therapeutic agents. rsc.org Derivatives of imidazo[1,2-a]pyrazine have demonstrated potential as antibacterial, anti-inflammatory, anticancer, and antiviral agents, among other activities. tsijournals.comnih.govnih.gov The exploration of this chemical space continues to reveal promising avenues for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
